molecular formula C18H14BrCl2N B11693185 8-bromo-4-(2,3-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline CAS No. 353484-63-6

8-bromo-4-(2,3-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No.: B11693185
CAS No.: 353484-63-6
M. Wt: 395.1 g/mol
InChI Key: VIBNAEAIBCWWRI-UHFFFAOYSA-N
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Description

8-bromo-4-(2,3-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom, two chlorine atoms, and a cyclopenta[c]quinoline structure, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-4-(2,3-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline typically involves multi-step organic reactions. One common method includes the Friedländer quinoline synthesis, which involves the condensation of aniline derivatives with α,β-unsaturated carbonyl compounds under acidic conditions . The reaction conditions often require the use of catalysts such as Bronsted acids, and the process can be optimized using microwave irradiation to improve yields and reaction times .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher efficiency and yield. This could include continuous flow reactors and the use of more robust catalysts to handle larger quantities of reactants. The specific conditions would depend on the desired purity and scale of production.

Chemical Reactions Analysis

Types of Reactions

8-bromo-4-(2,3-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted by nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, Bronsted acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully hydrogenated derivatives.

Scientific Research Applications

8-bromo-4-(2,3-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-bromo-4-(2,3-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline involves its interaction with specific molecular targets. For example, quinoline derivatives are known to inhibit enzymes such as topoisomerases, which are involved in DNA replication . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with other cellular pathways, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-bromo-4-(2,3-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is unique due to its specific combination of bromine and chlorine atoms and the cyclopenta[c]quinoline structure. This unique structure may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

CAS No.

353484-63-6

Molecular Formula

C18H14BrCl2N

Molecular Weight

395.1 g/mol

IUPAC Name

8-bromo-4-(2,3-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

InChI

InChI=1S/C18H14BrCl2N/c19-10-7-8-16-14(9-10)11-3-1-4-12(11)18(22-16)13-5-2-6-15(20)17(13)21/h1-3,5-9,11-12,18,22H,4H2

InChI Key

VIBNAEAIBCWWRI-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)Br)C4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

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